2-Iodo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-2’H,5’H-spiro[fluorene-9,4’-imidazolidine]-2’,5’-dione is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of ring-closing metathesis and Suzuki–Miyaura cross-coupling reactions . These reactions are carried out under mild conditions, often using palladium catalysts and suitable ligands to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-2’H,5’H-spiro[fluorene-9,4’-imidazolidine]-2’,5’-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura cross-coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, ligands, and bases such as potassium carbonate. The reactions are typically carried out in solvents like toluene or dimethylformamide (DMF) under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
2-Iodo-2’H,5’H-spiro[fluorene-9,4’-imidazolidine]-2’,5’-dione has several scientific research applications:
Organic Electronics: It is used as a precursor for organic electroluminescent devices.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Material Science: It is explored for its optoelectronic properties, making it useful in the development of new materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-Iodo-2’H,5’H-spiro[fluorene-9,4’-imidazolidine]-2’,5’-dione involves its interaction with specific molecular targets. The spiro structure allows for unique electronic interactions, which can modulate the activity of enzymes or receptors. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-9H-fluorene: A simpler compound with similar iodine substitution but lacking the spiro structure.
Spiro[fluorene-9,9′-xanthene]: Another spiro compound with different functional groups and applications.
Uniqueness
2-Iodo-2’H,5’H-spiro[fluorene-9,4’-imidazolidine]-2’,5’-dione is unique due to its combination of the spiro structure and iodine substitution. This combination imparts distinct electronic properties and reactivity, making it valuable for specialized applications in organic electronics and medicinal chemistry.
Properties
CAS No. |
89391-46-8 |
---|---|
Molecular Formula |
C15H9IN2O2 |
Molecular Weight |
376.15 g/mol |
IUPAC Name |
2-iodospiro[fluorene-9,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C15H9IN2O2/c16-8-5-6-10-9-3-1-2-4-11(9)15(12(10)7-8)13(19)17-14(20)18-15/h1-7H,(H2,17,18,19,20) |
InChI Key |
KOQCLYNTZRBXSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.